1,3-Dimethyl-5-(4-nitrophenoxy)benzene
Overview
Description
Scientific Research Applications
Preparation of Benzene-1,2,3,5-Tetrol Derivatives : Research demonstrates the use of derivatives of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene in the synthesis of benzene-1,2,3,5-tetrol, which has potential applications in chemical synthesis and materials science (E. Kampouris, 1968).
Precursors for Thermally Stable Plastics : Some derivatives of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene serve as precursors for the synthesis of polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are noted for their thermal stability and are used in the production of electric interlayer insulators and protective films for semiconductors (M. Imoto et al., 2010).
Crystal Structure Studies : The crystal structure of related compounds has been studied, providing insights into the molecular configuration and interactions, which is crucial for material science and pharmaceutical research (Wan-qiang Zhang, 2013).
Photocatalytic Degradation of Methyl Parathion : In environmental science, derivatives of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene are involved in the photocatalytic degradation of methyl parathion, indicating its potential application in environmental remediation and pollution control (E. Moctezuma et al., 2007).
Organic Magnetic Materials : Its derivatives have been explored in the context of organic magnetic materials, particularly in the study of hydrogen bonds and their role in magnetic properties, which is significant in the field of materials science (Jacqueline R. Ferrer et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-(4-nitrophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOPWKJOJXPFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075103 | |
Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(4-nitrophenoxy)benzene | |
CAS RN |
1630-17-7 | |
Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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